2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
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Overview
Description
2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Mechanism of Action
Target of Action
The primary target of AKOS001877838, also known as CCG-137014, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival . Dysregulation of this pathway can lead to the development of metastases in cancer .
Mode of Action
CCG-137014 acts by inhibiting the RhoA transcriptional signaling pathway . It specifically binds to the Nuclear Localization Signal (NLS) of MRTF-A/B , a coactivator and oncogene involved in the RhoA pathway . This binding prevents the interaction between MRTF-A/B and importin α/β1, thereby inhibiting the nuclear import of MRTF-A/B . This action disrupts the transcriptional responses of the Rho pathway in cancer .
Biochemical Pathways
The inhibition of the RhoA pathway by CCG-137014 affects the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . This pathway is responsible for stimulating a gene transcription program that can lead to cancer . By inhibiting this pathway, CCG-137014 can potentially disrupt the development and progression of cancer .
Result of Action
The inhibition of the RhoA pathway by CCG-137014 leads to a decrease in the transcriptional activity associated with this pathway . This can result in the inhibition of cancer cell growth and the induction of apoptosis, particularly in cancer cells that overexpress Rho . For example, CCG-137014 has been shown to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .
Action Environment
The efficacy and stability of CCG-137014 can be influenced by various environmental factors. For instance, the presence of G-actin can affect the binding of CCG-137014 to the NLS of MRTF-A/B . When the G-actin pool is depleted, CCG-137014 can bind more effectively to the NLS of MRTF-A/B, resulting in greater inhibition of the RhoA pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves the condensation of a suitable pyrimidine precursor with cyclohexyl derivatives. One common method involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include refluxing in solvents like p-xylene for extended periods to ensure complete cyclization and elimination of by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidines .
Scientific Research Applications
2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but differs in the substituents attached to the ring.
Cyclopenta[d]pyrimidin-1-yl}acetamide: Another related compound with a different ring fusion pattern.
Uniqueness
2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c16-12(20)9-18-13-11(7-4-8-17-13)14(21)19(15(18)22)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXAMYDGNVVCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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